molecular formula C19H15NO2 B2641347 3-[3-(Benzyloxy)benzoyl]pyridine CAS No. 1877496-55-3

3-[3-(Benzyloxy)benzoyl]pyridine

Cat. No.: B2641347
CAS No.: 1877496-55-3
M. Wt: 289.334
InChI Key: PJULPXPESWFTRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Benzyloxy)benzoyl]pyridine is an organic compound that belongs to the class of benzoylpyridines It is characterized by a benzoyl group attached to a pyridine ring, with a benzyloxy substituent on the benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Benzyloxy)benzoyl]pyridine typically involves the reaction of 3-hydroxybenzaldehyde with benzyl bromide to form 3-(benzyloxy)benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with pyridine-3-carboxylic acid chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Benzyloxy)benzoyl]pyridine can undergo several types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.

Major Products Formed

    Oxidation: Formation of 3-[3-(benzoyloxy)benzoyl]pyridine.

    Reduction: Formation of 3-[3-(benzyloxy)benzyl]pyridine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[3-(Benzyloxy)benzoyl]pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(Benzyloxy)benzoyl]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)pyridin-2-amine: Similar structure with an amine group instead of a benzoyl group.

    3-Benzylpyridine: Lacks the benzyloxy and benzoyl groups, making it less complex.

    3-Benzoylpyridine: Lacks the benzyloxy group, making it structurally simpler.

Uniqueness

3-[3-(Benzyloxy)benzoyl]pyridine is unique due to the presence of both the benzyloxy and benzoyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-phenylmethoxyphenyl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c21-19(17-9-5-11-20-13-17)16-8-4-10-18(12-16)22-14-15-6-2-1-3-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJULPXPESWFTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.